molecular formula C17H15BrN2O3 B2635485 5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide CAS No. 851404-79-0

5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide

Cat. No.: B2635485
CAS No.: 851404-79-0
M. Wt: 375.222
InChI Key: WASACFKLYNLLTJ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a quinoline and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the furan moiety. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methyl-2-pentene: A brominated compound with different structural features.

    4-hydroxy-2-quinolones: Compounds with a quinoline core but different functional groups.

    Indole derivatives: Compounds with a similar heterocyclic structure but different substituents.

Uniqueness

5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide is unique due to its combination of a quinoline and furan moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-10-2-3-11-9-12(16(21)20-13(11)8-10)6-7-19-17(22)14-4-5-15(18)23-14/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASACFKLYNLLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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